

Inaxaplin in Preclinical Mouse Models: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Inaxaplin*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of **inaxaplin** in preclinical mouse models of APOL1-mediated kidney disease. The information is compiled from published preclinical studies and is intended to serve as a guide for designing and executing similar experiments.

Introduction

Inaxaplin (VX-147) is an orally active, potent, and selective inhibitor of the apolipoprotein L1 (APOL1) channel.[1][2] Gain-of-function variants in the APOL1 gene are a major genetic driver of proteinuric kidney disease in individuals of African ancestry.[1] **Inaxaplin** directly binds to the APOL1 protein and blocks its channel function, thereby preventing the cellular toxicity associated with these variants.[3][4] Preclinical studies in transgenic mouse models expressing the human APOL1 risk variants have demonstrated the potential of **inaxaplin** to reduce proteinuria, a key indicator of kidney damage.[4][5]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of **inaxaplin** in an APOL1 G2-homozygous transgenic mouse model.

Table 1: **Inaxaplin** Dosage and Administration in APOL1 G2-Homozygous Transgenic Mice

Parameter	Details	Reference
Drug	Inaxaplin (VX-147)	[4]
Mouse Model	APOL1 G2-homozygous transgenic mice on an FVB background	[4]
Dosage	3 mg/kg	[4]
Administration Route	Oral	[1]
Frequency	Three times daily	[4]
Duration	3 days	[4]
Regimen	Prophylactic	[4]

Table 2: Efficacy of **Inaxaplin** in an Interferon-Gamma Induced Proteinuria Mouse Model

Parameter	Result	Reference
Disease Induction	Interferon-gamma injection	[4]
Primary Endpoint	Urinary Albumin-to-Creatinine Ratio (UACR)	[4]
Efficacy	74.1% reduction in the area under the curve for the mean UACR	[4]
Comparison	Compared to vehicle-treated control mice	[4]

Experimental Protocols

This section details the methodologies for key experiments involving the administration of **inaxaplin** to preclinical mouse models of APOL1-mediated kidney disease.

Protocol 1: Induction of Proteinuria in APOL1 Transgenic Mice

This protocol describes the induction of proteinuria in APOL1 G2-homozygous transgenic mice using interferon-gamma (IFN- γ), a method established to mimic a "second hit" that exacerbates APOL1-mediated kidney injury.

Materials:

- APOL1 G2-homozygous transgenic mice (FVB background)
- Plasmid expressing murine IFN- γ (e.g., pCpG-Muy)
- Sterile, endotoxin-free saline
- Insulin syringes (or other appropriate syringes for tail vein injection)
- Metabolic cages for urine collection

Procedure:

- House APOL1 G2-homozygous transgenic mice in a controlled environment with ad libitum access to food and water.
- Prepare the IFN- γ expressing plasmid solution by diluting it in sterile saline to a final concentration suitable for injection. A previously reported dose is 0.3 μ g of pCpG-Muy per mouse.[6]
- On day 1 of the experiment, administer the IFN- γ plasmid solution to the mice via tail vein injection.
- House the mice in metabolic cages for urine collection at specified time points (e.g., weekly for up to 8 weeks) to monitor the development of proteinuria.[6]
- Analyze urine samples for albumin and creatinine concentrations to determine the urinary albumin-to-creatinine ratio (UACR). A significant increase in UACR indicates the successful induction of proteinuria.

Protocol 2: Prophylactic Oral Administration of Inaxaplin

This protocol outlines the prophylactic administration of **inaxaplin** to APOL1 G2-homozygous transgenic mice prior to and during the induction of proteinuria.

Materials:

- **Inaxaplin** (VX-147)
- Vehicle for oral formulation (Note: The specific vehicle used in the preclinical studies is not detailed in the available literature. Researchers should select an appropriate vehicle such as a suspension in a solution containing 0.5% methylcellulose and 0.1% Tween 80, a common practice for oral dosing in mice.)
- Oral gavage needles
- Syringes

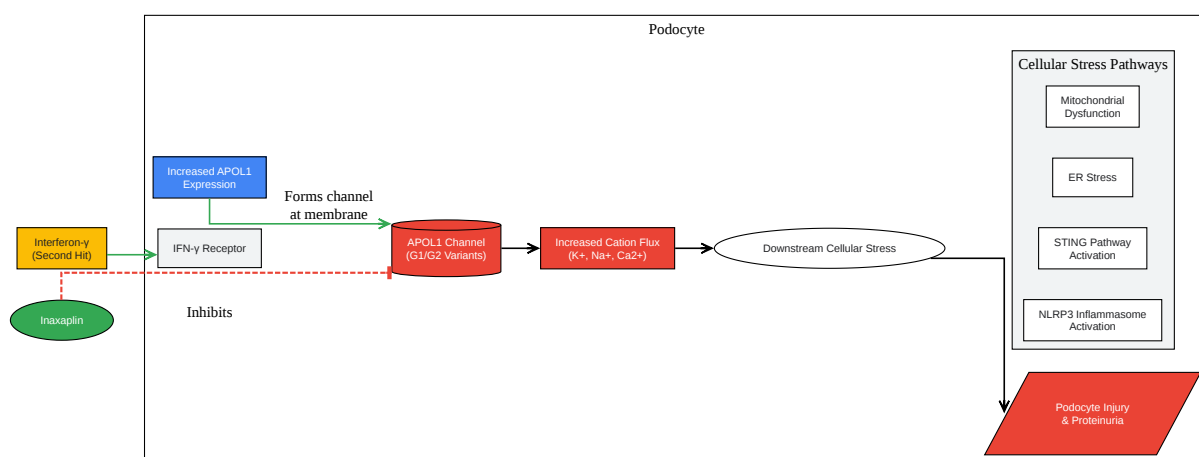
Procedure:

- Prepare the **inaxaplin** formulation by suspending the compound in the chosen vehicle at a concentration that allows for the administration of a 3 mg/kg dose in a suitable volume for oral gavage (typically 5-10 ml/kg).
- On day 1 of the experiment, approximately 1.5 hours before the interferon-gamma injection (as described in Protocol 1), administer the first dose of the **inaxaplin** formulation (3 mg/kg) or vehicle to the respective groups of mice via oral gavage.[\[4\]](#)
- Continue to administer **inaxaplin** or vehicle three times daily for a total of 3 days.[\[4\]](#)
- Following the treatment period, continue to monitor the mice for the development of proteinuria as described in Protocol 1.
- At the end of the study, collect urine and/or tissue samples for analysis of proteinuria and other relevant biomarkers.

Visualizations

Signaling Pathway of APOL1-Mediated Podocyte Injury and Inaxaplin Inhibition

The following diagram illustrates the proposed signaling pathway of APOL1-mediated podocyte injury and the mechanism of action of **inaxaplin**.

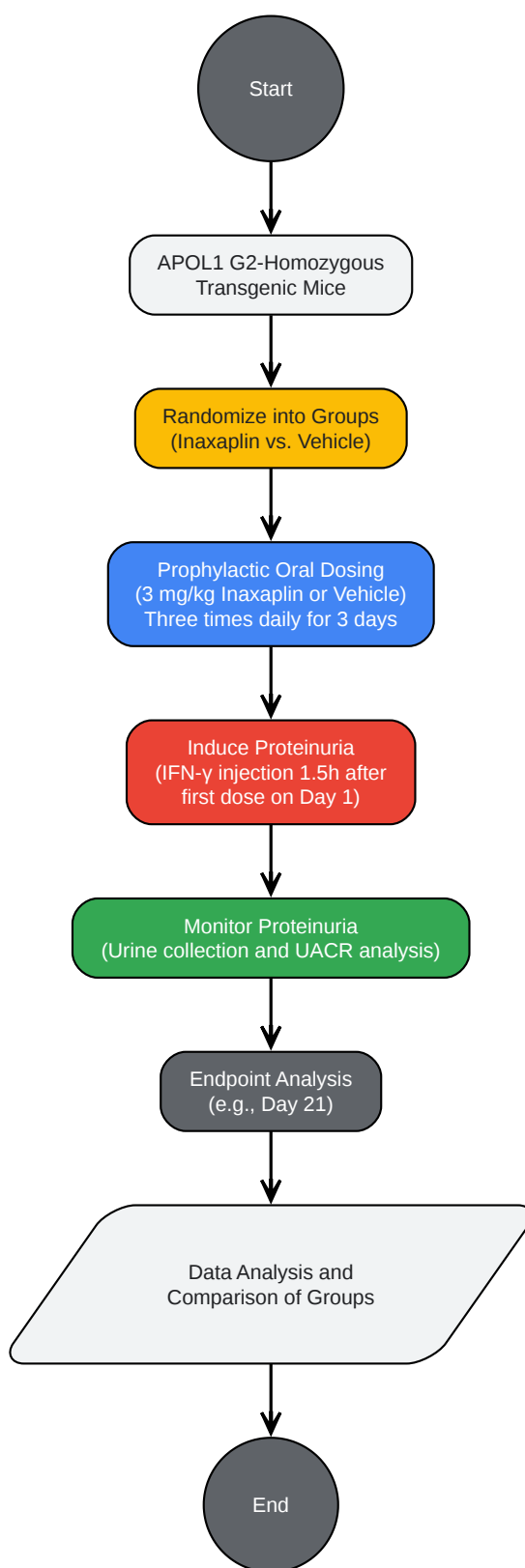


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Caption: APOL1 signaling and **inaxaplin**'s mechanism.

Experimental Workflow for Inaxaplin Efficacy Study in Mice

The following diagram outlines the experimental workflow for assessing the efficacy of **inaxaplin** in the APOL1 transgenic mouse model of proteinuria.



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Caption: **Inaxaplin** preclinical efficacy study workflow.

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